molecular formula C19H19NO3S B2468905 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide CAS No. 2034482-89-6

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

Cat. No.: B2468905
CAS No.: 2034482-89-6
M. Wt: 341.43
InChI Key: OTRFJPMDCRATJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Formation of the Carboxamide Group: This involves the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzofuran core and thiophene ring may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5-hydroxybenzofuran share the benzofuran core but differ in their substituents.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring but have different functional groups.

Uniqueness: 7-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is unique due to the combination of a benzofuran core, a methoxy group, and a thiophene ring, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

7-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-14-7-4-6-13-12-15(23-17(13)14)18(21)20-19(9-2-3-10-19)16-8-5-11-24-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRFJPMDCRATJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.